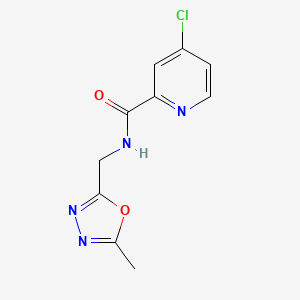
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-((pyridin-4-ylmethyl)thio)quinazolin-4-amine, also known as DPA-714, is a small molecule that belongs to the family of quinazoline derivatives. It has been extensively studied for its potential use as a radioligand for imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in several physiological processes such as cholesterol transport, apoptosis, and inflammation. It is also known to be upregulated in several neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
科学的研究の応用
Antimalarial Activity
Quinazolines have been extensively studied for their antimalarial properties. A significant body of research has been dedicated to synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity. These studies focus on structure-activity relationship investigations to identify potent antimalarial drug leads. One notable discovery is the compound SSJ-717, which exhibits high antimalarial activity and stands as a promising candidate for antimalarial drug development (Mizukawa et al., 2021).
Anti-Inflammatory and Antagonist Properties
Another area of research involves the synthesis of quinazoline derivatives as antagonists for various receptors. For example, improvements in the potency of CC chemokine receptor-4 (CCR4) antagonists were achieved by modifying the quinazoline structure, leading to compounds that show strong inhibition of human/mouse chemotaxis and possess anti-inflammatory activity in murine models of acute dermatitis (Yokoyama et al., 2009).
Anticancer Activity
Quinazoline derivatives have also been investigated for their potential anticancer properties. The synthesis of new 2,4-disubstituted quinazolines has led to the discovery of compounds with significant in vitro anticancer activity against various cancer cell lines. This highlights the potential of quinazoline derivatives as anticancer agents, providing a foundation for further research and development in cancer therapy (Gurubasavaraj & Moshin, 2020).
Cardiotonic Activity
Research into quinazoline derivatives extends into the development of cardiotonic agents. The synthesis of quinazolinylpiperidines with various heterocycles has been explored for their cardiotonic activity, demonstrating the potential of quinazoline derivatives in the treatment of heart-related conditions (Nomoto et al., 1991).
Fluorescence Sensing
Furthermore, quinazoline derivatives have been utilized in the design of novel fluorescent sensors. These compounds have shown promise as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, showcasing the versatility of quinazoline derivatives in analytical chemistry applications (Mac et al., 2010).
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-27-17-11-16(12-18(13-17)28-2)24-21-19-5-3-4-6-20(19)25-22(26-21)29-14-15-7-9-23-10-8-15/h3-13H,14H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCRQMCYNYROO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=NC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-(((tetrahydrofuran-2-yl)methyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2460206.png)
![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2460207.png)
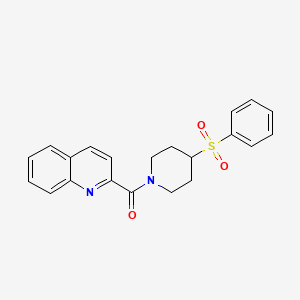
![Dihydro-1H,3H,4H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole hydrochloride](/img/structure/B2460210.png)
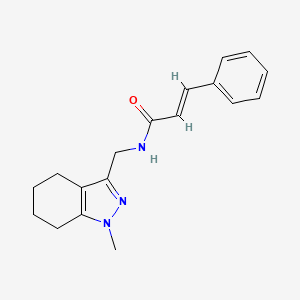
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-butyl-2-cyanoacrylamide](/img/structure/B2460215.png)
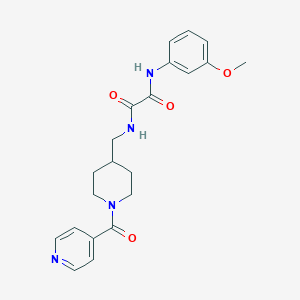
![2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2460220.png)

![2-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B2460224.png)
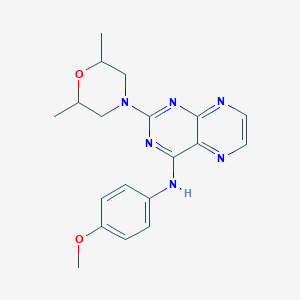
![5-[2-(chloromethyl)-1,3-dioxolan-2-yl]-3,3-dimethyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2460226.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]morpholine](/img/structure/B2460227.png)
